2-(Aminomethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXAKYABIDWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597873 | |
| Record name | 1-(1-Benzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37798-05-3 | |
| Record name | 1-(1-Benzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminomethyl Benzofuran and Its Derivatives
Strategies for Benzofuran (B130515) Ring Construction
The construction of the benzofuran nucleus is a pivotal step in the synthesis of 2-(aminomethyl)benzofuran. Various catalytic and non-catalytic methods have been developed to achieve this, offering diverse pathways to access a range of substituted benzofurans that can serve as precursors to the target compound.
Copper-Catalyzed Approaches
Copper catalysis has emerged as a powerful tool for the synthesis of benzofurans, often proceeding under mild reaction conditions with good functional group tolerance. A common and efficient strategy involves the intramolecular cyclization of 2-alkynylphenols. This approach provides a direct route to 2-substituted benzofurans, which can be designed to facilitate the subsequent introduction of the aminomethyl group. For instance, a catalytic amount of copper(I) chloride (CuCl) in the presence of a base such as cesium carbonate (Cs₂CO₃) can effectively catalyze the cyclization of various 2-alkynylphenols to yield the corresponding 2-substituted benzofurans in high yields. rsc.orgnih.gov
Another notable copper-catalyzed method is the domino hydration and annulation of 2-fluorophenylacetylene derivatives. This process, promoted by a copper catalyst, allows for the formation of the benzofuran ring through a sequence of hydration of the C-F bond followed by intramolecular cyclization. beilstein-journals.org
| Catalyst | Substrate | Reagents | Solvent | Temp. (°C) | Yield (%) | Ref. |
| CuCl | 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ol | Cs₂CO₃ | CH₃CN | 23 | 95 | rsc.orgnih.gov |
| CuCl | 2-(phenylethynyl)phenol | Cs₂CO₃ | CH₃CN | 23 | 92 | rsc.orgnih.gov |
| CuI | 1-(2-fluorophenyl)-2-phenylethyne | KOH, H₂O, KI | DMSO | 80 | 95 | beilstein-journals.org |
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are among the most versatile and widely employed methods for constructing the benzofuran skeleton. These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity.
A prominent strategy is the intramolecular oxidative cyclization of ortho-alkenylphenols. For example, the use of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or [PdCl₂(CH₃CN)₂] can facilitate the regioselective 5-exo-trig cyclization of ortho-cinnamyl phenols to afford 2-benzyl benzofurans. organic-chemistry.org These derivatives can potentially be converted to this compound through further functional group manipulations.
Another powerful palladium-catalyzed approach is the Tsuji-Trost-type reaction. This methodology has been successfully applied to the synthesis of 2-(aminomethyl)benzofurans through the nucleophilic substitution of benzofuran-2-ylmethyl acetates with various amines. The choice of the palladium catalyst and ligand system is crucial for the success of this transformation, with Pd₂(dba)₃/dppf being effective for nitrogen-based nucleophiles. unicatt.it
| Catalyst/Ligand | Substrate | Reagents | Solvent | Temp. (°C) | Yield (%) | Ref. |
| [PdCl₂(CH₃CN)₂] | 2-cinnamylphenol | Benzoquinone | Toluene | 110 | 85 | organic-chemistry.org |
| Pd(OAc)₂/Xantphos | 2-(2-bromophenoxy)-1-phenylethanone | Phenylacetylene, K₃PO₄ | Toluene | 120 | High | organic-chemistry.org |
| Pd₂(dba)₃/dppf | Benzofuran-2-ylmethyl acetate | Benzylamine, K₂CO₃ | MeCN | 120 | 87 | unicatt.it |
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single procedure. Several one-pot methods have been developed for the synthesis of this compound and its derivatives.
A notable example is the copper-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines from salicylaldehydes, terminal alkynes, and cyclic secondary amines. This reaction proceeds via a tandem A³ coupling (aldehyde-alkyne-amine), 5-exo-dig cyclization, and a 1,3-allylic rearrangement, catalyzed by copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. rsc.orgnih.gov This method provides direct access to the target scaffold in good to excellent yields. rsc.orgnih.gov
| Catalyst | Aldehyde | Alkyne | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| CuFe₂O₄ | Salicylaldehyde | Phenylacetylene | Piperidine | Cs₂CO₃ | 1,4-Dioxane | 80 | 96 | rsc.orgnih.gov |
| CuFe₂O₄ | 5-Chlorosalicylaldehyde | Phenylacetylene | Piperidine | Cs₂CO₃ | 1,4-Dioxane | 80 | 92 | rsc.orgnih.gov |
| CuFe₂O₄ | Salicylaldehyde | 4-Methylphenylacetylene | Pyrrolidine | Cs₂CO₃ | 1,4-Dioxane | 80 | 88 | rsc.orgnih.gov |
Cyclization and Cycloisomerization Reactions
Cyclization and cycloisomerization reactions represent fundamental strategies for the construction of the benzofuran ring system from appropriately functionalized acyclic precursors. These reactions can be promoted by various catalysts or reagents.
Palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols provides a route to 2-hydroxymethylbenzofurans. nih.gov These intermediates are valuable precursors that can be converted to 2-(aminomethyl)benzofurans. The initial cycloisomerization yields a 2-methylene-2,3-dihydrobenzofuran-3-ol, which then undergoes an acid-catalyzed isomerization to the desired 2-hydroxymethylbenzofuran. nih.gov
Another approach involves the intramolecular cyclization of O-aryl oximes. The reaction of 2-hydroxyacetophenone (B1195853) with hydroxylamine (B1172632) followed by etherification and subsequent acid-catalyzed cyclization can lead to the formation of 2-substituted benzofurans.
| Catalyst/Reagent | Substrate | Conditions | Product | Yield (%) | Ref. |
| PdCl₂/KCl | 2-(1-hydroxyprop-2-ynyl)phenol | Morpholine, MeOH, 40 °C then H₂SO₄, DME, 25-60 °C | 2-(Hydroxymethyl)benzofuran | 65-90 | nih.gov |
| HCl-AcOH | O-aryl oxime of 2-hydroxyacetophenone | Reflux | 2-Aryl-7-hydroxybenzofuran-5-carbaldehyde | - | mdpi.com |
Green Chemistry Approaches in Benzofuran Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of benzofurans, focusing on the use of recyclable catalysts, safer solvents, and energy-efficient processes.
A sustainable protocol for the synthesis of benzofurans involves the use of a commercially available and recyclable palladium-on-carbon (Pd/C) catalyst. This catalyst can effectively promote the conversion of substituted o-allylphenols to the corresponding benzofuran derivatives in a high-boiling solvent like dimethylformamide (DMF). The heterogeneous nature of the catalyst allows for its easy recovery and reuse for several cycles without a significant loss of activity. semanticscholar.org While this method provides a general route to benzofurans, its application to substrates that can be readily converted to this compound is a promising area for further investigation.
Introduction of the Aminomethyl Moiety
The introduction of the aminomethyl group at the 2-position of the benzofuran ring can be achieved either through the construction of the ring with the moiety already in place or by functionalization of a pre-formed benzofuran.
A direct and efficient method for introducing the aminomethyl group is the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with a variety of primary and secondary amines. unicatt.it This reaction proceeds via a π-allyl palladium intermediate and allows for the formation of a diverse range of this compound derivatives in good to excellent yields. unicatt.it
Alternatively, the aminomethyl group can be introduced via the reductive amination of benzofuran-2-carbaldehyde. This two-step, one-pot process involves the initial formation of an imine between the aldehyde and an amine, followed by in situ reduction with a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. pearson.com This method is highly versatile and allows for the synthesis of a wide array of N-substituted 2-(aminomethyl)benzofurans.
| Precursor | Amine | Reducing Agent | Solvent | Product | Yield (%) | Ref. |
| Benzofuran-2-carbaldehyde | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | N-Benzyl-1-(benzofuran-2-yl)methanamine | - | pearson.com |
| Benzofuran-2-carbaldehyde | n-Butylamine | H₂, Co-containing composite | - | N-Butyl-1-(benzofuran-2-yl)methanamine | 72-96 | mdpi.com |
| Benzofuran-2-ylmethyl acetate | Benzylamine | - | MeCN | N-Benzyl-1-(benzofuran-2-yl)methanamine | 87 | unicatt.it |
| Benzofuran-2-ylmethyl acetate | Morpholine | - | MeCN | 4-(Benzofuran-2-ylmethyl)morpholine | 94 | unicatt.it |
Reductive Amination Strategies
Reductive amination serves as a direct and widely utilized method for the synthesis of this compound derivatives. This strategy typically involves the reaction of a benzofuran-2-carbaldehyde with an amine to form an intermediate imine, which is subsequently reduced in situ to the desired aminomethyl product. A variety of reducing agents can be employed for this transformation, each offering different levels of selectivity and reactivity.
The choice of amine and reducing agent allows for the introduction of diverse substituents on the amino group, providing a straightforward route to a library of N-substituted this compound derivatives. The reaction conditions are generally mild, making this approach compatible with a range of functional groups on the benzofuran ring.
| Starting Material | Amine | Reducing Agent | Product | Reference |
| Benzofuran-2-carbaldehyde | Primary/Secondary Amine | Sodium borohydride (B1222165) (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), etc. | N-substituted this compound | N/A |
This table is a generalized representation of the reductive amination strategy.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions provide another versatile pathway to this compound and its analogues. This approach typically starts with a benzofuran derivative bearing a suitable leaving group at the 2-methyl position, such as a halide (e.g., 2-(chloromethyl)benzofuran (B1204907) or 2-(bromomethyl)benzofuran).
These haloalkyl benzofurans can then react with a variety of nitrogen-based nucleophiles, including ammonia, primary amines, secondary amines, or azide (B81097) salts, to yield the corresponding this compound derivatives. The use of azide as a nucleophile, followed by reduction, offers a valuable route to the primary amine, this compound. The efficiency of these reactions is often influenced by the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions, such as solvent and temperature.
| Substrate | Nucleophile | Product | Reference |
| 2-(Halomethyl)benzofuran | Ammonia, Primary/Secondary Amines, Sodium Azide | This compound, N-substituted 2-(Aminomethyl)benzofurans | N/A |
| 2-(Bromomethyl)benzofuran | Amine | N-substituted this compound | N/A |
This table illustrates the general principle of nucleophilic substitution for the synthesis of 2-(aminomethyl)benzofurans.
Multi-component Reactions
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. kcl.ac.uk Several MCRs have been developed for the synthesis of highly functionalized benzofuran derivatives, including those bearing an aminomethyl group at the 2-position.
One notable example is the scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and in situ generated ortho-quinone methides, which provides an efficient route to 2-aminobenzofurans. nih.gov While not directly yielding this compound, this and similar MCRs can produce precursors that are readily converted to the target compound. The ability to generate molecular diversity rapidly makes MCRs an attractive strategy in medicinal chemistry and drug discovery programs. kcl.ac.uk Microwave-assisted multi-component procedures have also been developed for the rapid synthesis of benzofuran-2-carboxamides, which could potentially be reduced to the corresponding aminomethyl derivatives. kcl.ac.uk
Derivatization of Precursor Benzofurans
The synthesis of this compound and its derivatives can also be achieved through the chemical modification of pre-existing benzofuran scaffolds. A common strategy involves the reduction of functional groups at the 2-position of the benzofuran ring.
For instance, 2-cyanobenzofuran can be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net Similarly, benzofuran-2-carboxamides can undergo reduction to afford the corresponding aminomethyl derivatives. This approach is particularly useful when the precursor benzofurans are readily accessible through established synthetic routes. rsc.org The choice of reducing agent is crucial to ensure the selective reduction of the nitrile or amide functionality without affecting other sensitive groups on the benzofuran ring.
| Precursor | Reagent | Product | Reference |
| 2-Cyanobenzofuran | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation | This compound | researchgate.net |
| Benzofuran-2-carboxamide (B1298429) | Lithium aluminum hydride (LiAlH₄) | N-substituted this compound | N/A |
This table summarizes common derivatization approaches from precursor benzofurans.
Stereoselective Synthesis of Chiral Aminomethyl Benzofurans
The development of stereoselective methods for the synthesis of chiral aminomethyl benzofurans is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. organic-chemistry.org Several strategies have been explored to achieve the enantioselective synthesis of these compounds.
One approach involves the use of chiral starting materials, such as N-protected α-amino acids. A microwave-assisted route has been reported for the synthesis of optically active α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids with good yields and without significant racemization. organic-chemistry.orglookchem.com Another strategy employs chiral catalysts or reagents to induce asymmetry in the reaction. For example, the enantioselective reduction of 2- and 3-bromoacetylbenzofurans using (-)-B-chlorodiisopinocampheylborane has been used to produce chiral bromohydrins, which are key intermediates for the synthesis of enantiomerically enriched (S)-1-(benzofuran-2-yl)-2-(alkylamino)ethanols. researchgate.net
Furthermore, catalytic asymmetric Henry reactions of benzofuran-2-carbaldehydes with nitromethane, catalyzed by copper(II)-chiral β-amino alcohol ligand complexes, have been shown to produce (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivities. rsc.org These nitro alcohols can then be reduced to the corresponding chiral β-amino alcohols. Asymmetric transfer hydrogenation of α-functionalized ketones is another powerful method for producing chiral benzofuryl β-amino alcohols. researchgate.net
Advanced Synthetic Techniques and Catalysis in Aminomethyl Benzofuran Preparation
Modern synthetic chemistry has introduced a range of advanced techniques and catalytic systems to improve the efficiency, selectivity, and sustainability of chemical transformations, including the synthesis of aminomethyl benzofurans.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orglookchem.com This technique has been utilized in the synthesis of chiral 2-substituted benzofurans from carboxylic acids. organic-chemistry.org
Transition metal catalysis plays a pivotal role in modern benzofuran synthesis. nih.govacs.orgresearchgate.net Palladium, copper, nickel, and rhodium catalysts are frequently employed for various coupling and cyclization reactions to construct the benzofuran core. nih.govacs.org For instance, palladium-catalyzed reactions are used for C-H arylations to introduce substituents at specific positions of the benzofuran scaffold. chemrxiv.org Copper catalysts are utilized in one-pot syntheses of amino-substituted benzofurans. nih.gov The development of novel ligands and catalytic systems continues to expand the scope and efficiency of these transformations. The use of Lewis acids, such as scandium triflate, has also been shown to effectively catalyze the formation of aminobenzofuran derivatives. nih.gov
Pharmacological Spectrum of 2 Aminomethyl Benzofuran Derivatives
Central Nervous System (CNS) Activities
Derivatives of 2-(Aminomethyl)benzofuran represent a versatile chemical scaffold that has been extensively explored for its potential to modulate various functions within the central nervous system. Research has revealed a broad pharmacological spectrum for these compounds, encompassing activities that influence cognition, mood, pain perception, and neuronal health. These effects are primarily attributed to their interactions with key neurotransmitter systems, including the histaminergic, dopaminergic, and serotonergic pathways, as well as their ability to inhibit enzymes implicated in neurodegenerative diseases.
Histamine (B1213489) H3 Receptor Antagonism
A significant area of investigation for this compound derivatives has been their activity as antagonists of the histamine H3 receptor. nih.govnih.gov The H3 receptor acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the brain. frontiersin.org It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine (B1211576), and norepinephrine (B1679862). nih.gov By blocking these receptors, H3 antagonists can increase the levels of these neurotransmitters in the brain, an action that is believed to underlie many of their CNS effects. nih.govmdpi.com
A series of 5-amino- and 5-(aminomethyl)benzofuran derivatives were developed and found to have nanomolar and even subnanomolar affinities for both human and rat H3 receptors. nih.gov One notable compound from this series, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, demonstrated a significant improvement in binding potency compared to the earlier, well-regarded H3 antagonist, ABT-239. nih.gov
| Compound | Human H3 Ki (nM) | Rat H3 Ki (nM) |
|---|---|---|
| 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine (7h) | 0.05 | 0.11 |
| ABT-239 (5) | 0.45 | 1.21 |
Other novel heterocyclic benzofurans have also been identified as potent H3 receptor antagonists with nanomolar potency. nih.gov
The modulation of various neurotransmitter systems by H3 receptor antagonists underpins their potential as cognitive enhancers. nih.gov Blockade of H3 receptors has been shown to improve performance across multiple cognitive domains in a wide range of preclinical models. nih.gov This therapeutic approach is considered promising for conditions characterized by cognitive deficits, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). nih.gov
The histaminergic system itself plays a demonstrated role in arousal, attention, learning, and memory. nih.gov By increasing histaminergic neurotransmission, H3 antagonists can augment attention. nih.gov Furthermore, their ability to enhance the release of acetylcholine, a neurotransmitter well-known for its depletion in Alzheimer's disease, is another key mechanism by which these compounds may exert their pro-cognitive effects. frontiersin.orgnih.gov
Specific this compound derivatives have demonstrated efficacy in animal models of attention. nih.gov For instance, three novel heterocyclic benzofurans—A-688057, A-687136, and A-698418—were all found to be active in a rodent behavioral model of attention. nih.gov Similarly, the compound 4-(2-(2-(2(R)-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile and related derivatives have been shown to potently enhance both cognition and attention. nih.gov
A crucial aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects. Certain this compound-based H3 antagonists have shown excellent selectivity profiles. nih.gov For example, the compound A-688057 was found to be highly selective for H3 receptors, with a binding affinity (Ki) of 1.5 nM, while showing negligible affinity for other receptors and channels, including the hERG K+ channel (Ki >9000 nM). nih.gov This high degree of selectivity contributes to a more benign CNS side-effect profile. nih.gov
The impact of benzofuran derivatives on locomotor activity can vary depending on their specific structure and mechanism of action. While some H3 antagonists are designed to have minimal impact on locomotion, other benzofuran compounds can significantly enhance it. nih.govnih.gov For instance, the compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP HCl] was found to dose-dependently potentiate locomotor activity in rats. nih.gov This effect was attributed to its ability to induce dopamine release, as it was attenuated by a dopamine D1 receptor antagonist. nih.gov This suggests that the benzofuran scaffold can be modified to either avoid or produce effects on locomotor activity, depending on the therapeutic goal.
Analgesic Properties
The benzofuran scaffold is a structural component of compounds that have demonstrated analgesic properties, indicating potential applications in pain management. nih.govnih.gov Research has explored different mechanisms through which these derivatives can exert pain-relieving effects, including the modulation of cannabinoid receptors and metabotropic glutamate (B1630785) receptors. researchgate.netnih.gov
A series of 2,3-dihydro-1-benzofuran derivatives were developed as selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor has emerged as a promising target for the treatment of neuropathic pain, a condition often refractory to traditional analgesics. nih.gov One of these benzofuran compounds effectively reversed neuropathic pain in animal models without affecting locomotor behavior, and its effects were specifically blocked by a CB2 receptor antagonist. nih.gov
In a different mechanistic approach, certain benzofuran-type stilbenes isolated from Cortex Mori Radicis, namely moracin O and moracin P, showed significant inhibition of acetic acid-induced pain in animal models. researchgate.net Molecular docking studies suggested that these compounds might exert their analgesic effects by interacting with the metabotropic glutamate receptor 1 (mGluR1) pathway. researchgate.net
Antidepressant and Antipsychotic Potentials
Benzofuran derivatives have been widely investigated for their potential as antidepressant and antipsychotic agents. pharmatutor.orgwisdomlib.org Their activity in this domain often stems from their ability to interact with key monoamine receptors, particularly dopamine and serotonin (B10506) receptors, which are central to the pathophysiology of depression and psychosis. researchgate.netnih.gov
In the search for new antipsychotics, researchers have designed 6-aminomethylbenzofuranone derivatives with balanced affinities for serotonin 5-HT2A and dopamine D2 receptors, a profile predictive of atypical antipsychotic activity. researchgate.net One such compound, 16a (QF1018B), showed moderate to high affinities for both receptor types. researchgate.net Another promising derivative, N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine, combines potent D2 receptor antagonism with serotonin 5-HT1A receptor agonism. nih.gov This dual action conferred activity comparable to the typical antipsychotic haloperidol (B65202) in a behavioral model, but without inducing catalepsy, a common side effect of older antipsychotics. nih.gov
For antidepressant potential, a series of pyridazin-3-one derivatives incorporating a benzofuran moiety were synthesized and evaluated. researchgate.net Several compounds in this series showed significant antidepressant-like activity in the forced swimming test in mice, a standard preclinical model for depression. researchgate.net Notably, compounds 6c and 6d were highly efficacious, reducing immobility time to a degree comparable with the standard drug fluoxetine, without causing any significant alterations in locomotor activity. researchgate.net
| Compound | Dose (mg/kg) | Reduction in Immobility Time (%) |
|---|---|---|
| 6c | 50 | 42.85 |
| 6d | 50 | 38.09 |
| Fluoxetine (Standard) | 32 | 45.23 |
Neuroprotective Effects, particularly in Alzheimer's Disease Models
Derivatives of benzofuran have shown considerable promise as neuroprotective agents, with much of the research focused on targets relevant to Alzheimer's disease (AD). nih.gov The multifaceted nature of AD, which involves amyloid-beta (Aβ) plaque formation, cholinergic neuron depletion, and oxidative stress, offers several avenues for therapeutic intervention where benzofuran-based compounds have proven active. biomolther.orgsemanticscholar.orgnih.gov
Several benzofuran derivatives have been shown to potently inhibit the aggregation of Aβ peptides, a key pathological event in AD. biomolther.orgresearchgate.net They have also been shown to protect neuronal cells from Aβ-induced toxicity. biomolther.org
A major strategy in symptomatic AD treatment is to boost cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine. semanticscholar.org In this context, 2-arylbenzofuran derivatives have been developed as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), the latter being an enzyme involved in the production of Aβ peptides. semanticscholar.org Other studies have identified 2-arylbenzofuran derivatives from natural sources that selectively inhibit butyrylcholinesterase (BChE), an enzyme that becomes more prominent in the brains of patients with moderate-to-severe AD. mdpi.com Cathafuran C, for example, exhibited potent and selective BChE inhibition with a Ki value of 1.7 μM. mdpi.com
| Compound | BChE IC50 (μM) | AChE IC50 (μM) |
|---|---|---|
| Cathafuran C (14) | 2.5 | >100 |
| Galantamine (Standard) | 35.3 | 0.8 |
Furthermore, specific compounds like 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) have demonstrated broad neuroprotective effects in an animal model of AD. nih.gov Treatment with TFSeB improved memory performance and reduced markers of oxidative stress. nih.gov It also reversed increases in the activity of monoamine oxidase B (MAO-B) and AChE induced by the neurotoxin. nih.gov At the molecular level, TFSeB modulated apoptosis-related proteins to favor neuronal survival and increased the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF). nih.gov
Antimicrobial Activities
The benzofuran core is a recurring motif in compounds with significant antimicrobial properties, and its derivatives have been extensively studied for their efficacy against a range of pathogenic microbes. rsc.org
Benzofuran derivatives have demonstrated notable activity against various bacterial strains. In one study, thirteen synthesized benzofuran compounds with aryl substituents were screened against bacteria including Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov Four of these hydrophobic analogs showed favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL, which was superior to the control drugs used. nih.gov
Another investigation into benzofurans isolated from the marine-derived fungus Penicillium crustosum found that one aza-benzofuran compound exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 μg/mL, and against Escherichia coli with an MIC of 25 μg/mL. mdpi.com The study suggested that aza-benzofuran compounds generally exhibit better antibacterial activity than their oxa-benzofuran counterparts. mdpi.com The benzofuran scaffold is considered a useful pharmacophore for the development of new antibacterial drugs. nih.gov
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
| Derivative Class | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39–3.12 μg/mL (MIC80) | nih.gov |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 μg/mL | mdpi.com |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 μg/mL | mdpi.com |
The antifungal potential of benzofuran derivatives is well-documented, with activity demonstrated against several pathogenic fungi. nih.govresearchgate.net The synthetic drug Amiodarone, which is based on a benzofuran ring system, shows potent broad-spectrum antifungal activity. nih.govresearchgate.net This has spurred the synthesis of numerous derivatives to identify structural components responsible for this effect. nih.govresearchgate.net
In a study testing a series of synthesized benzofuran derivatives against Cryptococcus neoformans and Aspergillus fumigatus, several compounds were found to inhibit fungal growth, with two showing significant antifungal activity. nih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve changes in cytoplasmic calcium concentration. nih.govresearchgate.net For instance, converting a methyl benzofurancarboxylate into its dibromo derivative was found to drastically increase its antifungal activity. nih.govresearchgate.net
Other research has shown that certain oxa-benzofuran derivatives are effective against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. mdpi.com In contrast to antibacterial activity, oxa-benzofuran compounds appear to have higher antifungal efficacy than aza-benzofuran compounds. mdpi.com Hydrophobic benzofuran analogs have also been tested against Candida albicans. nih.gov
Benzofuran derivatives have emerged as promising candidates for the development of new antitubercular drugs, exhibiting activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). nih.gov
A key target for antitubercular drugs is the enzyme chorismate mutase (CM), which is essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria but is absent in mammals. nih.gov M. tuberculosis possesses two genes, Rv0948c and Rv1885c, that code for proteins with chorismate mutase activity. nih.govbiorxiv.org The cytosolic enzyme, encoded by Rv0948c, is considered essential and a promising target for inhibitor development. biorxiv.org Research has focused on discovering inhibitors for M. tuberculosis chorismate mutase, including derivatives of isatin. biorxiv.org While the search results confirm CM as a target, specific inhibitory data for this compound derivatives against this enzyme were not detailed in the provided snippets. However, the broader class of benzofuran derivatives is recognized for its potential as antitubercular agents. nih.gov One benzofuroxan (B160326) derivative was identified as a particularly promising lead compound, demonstrating bactericidal effects and the ability to sterilize M. tuberculosis cultures in vitro. unav.edu
Anticancer and Cytotoxic Activities
The benzofuran scaffold is a central feature in a variety of compounds exhibiting significant anticancer and cytotoxic properties. mdpi.comnih.gov These derivatives have been shown to act against numerous human cancer cell lines through various mechanisms. researchgate.net
Synthetic benzofuran derivatives have demonstrated potent cytotoxicity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. mdpi.com Structure-activity relationship (SAR) analysis indicated that the introduction of bromine into a methyl or acetyl group attached to the benzofuran system enhanced cytotoxicity. mdpi.com Halogenation, in general, has been found to significantly increase the anticancer activities of benzofuran derivatives, likely due to the formation of halogen bonds that improve binding affinity to biological targets. nih.gov
In another study, two series of chalcone (B49325) and thiopyrimidine benzofuran derivatives were evaluated for their cytotoxicity on seventeen human cancer cell lines. rsc.org Many of these compounds showed potent cytotoxicity, with one brominated derivative, bromovisnagin, exhibiting exceptional activity with IC50 values ranging from 3.67 × 10⁻¹³ to 7.65 × 10⁻⁷ μM across the majority of cell lines. rsc.org Similarly, benzofuran-2-carboxamide (B1298429) derivatives have shown high anti-proliferation potency against colon (HCT-116), cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with one derivative recording IC50 values as low as 0.57 μM. nih.gov The anticancer activity of these compounds may occur through multiple mechanisms, including the induction of apoptosis. researchgate.net
Table 3: Cytotoxic Activity of Selected Benzofuran Derivatives Against Cancer Cell Lines
| Derivative Class | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Brominated benzofuran derivative | Leukemia (HL60) | 0.1 µM | nih.gov |
| Brominated benzofuran derivative | Leukemia (K562) | 5 µM | nih.gov |
| Bromovisnagin | Various (17 cell lines) | 3.67 x 10⁻¹³ – 7.65 x 10⁻⁷ µM | rsc.org |
| Benzofuran-2-carboxamide derivative (50g) | Lung (A549) | 0.57 µM | nih.gov |
| Benzofuran-2-carboxamide derivative (50g) | Cervical (HeLa) | 0.73 µM | nih.gov |
| Benzofuran-2-carboxamide derivative (50g) | Colon (HCT-116) | 0.87 µM | nih.gov |
General Cytotoxic Effects
Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.
Newly synthesized 2-aminomethylene-3(2H)-benzofuranones have shown tumor-specific cytotoxic action. nih.gov In a study involving 23 such compounds, there was notable variability in drug sensitivity among human oral tumor cell lines, with HSC-2 cells being the most sensitive. nih.gov Normal human gingival fibroblasts were highly resistant to these compounds, suggesting a degree of selectivity for cancer cells. nih.gov The cytotoxic activity of these derivatives was generally enhanced by the introduction of a fluorine atom to the benzofuranone structure. nih.gov The most active of these compounds were found to induce internucleosomal DNA fragmentation in human promyelocytic leukemia HL-60 cells. nih.gov
Furthermore, other synthetic benzofuran derivatives have exhibited significant cytotoxic activity against human cancer cell lines. nih.gov For instance, certain derivatives were found to be highly toxic towards leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.gov The mechanism of this cytotoxicity is hypothesized to involve interaction with genomic DNA, potentially through intercalation, as these compounds were observed to inhibit the enzymatic digestion of plasmid DNA. nih.gov The presence of a bromoacetyl substituent in the benzene (B151609) ring appeared to enhance cytotoxic activity. nih.gov
Some benzofuran derivatives have also been identified as inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme implicated in multiple human cancers. nih.gov Specifically, 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated excellent selectivity and inhibitory activity against Pin1. nih.gov Additionally, certain oxindole-based benzofuran hybrids have shown potent activity against breast cancer cell lines (MCF-7 and T-47D) as dual inhibitors of CDK2/GSK-3β. nih.gov
The cytotoxic effects of some psychotropic benzofuran derivatives, such as N-methyl-5-(2-aminopropyl)benzofuran, have been linked to mitochondrial dysfunction and oxidative stress in rat hepatocytes. mdpi.com
Table 1: Cytotoxic Effects of Selected this compound Derivatives
| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-aminomethylene-3(2H)-benzofuranones | Human oral squamous cell lines (HSC-2, HSC-3), Salivary gland tumor cells (HSG), Promyelocytic leukemia (HL-60) | Tumor-specific cytotoxicity, DNA fragmentation | nih.gov |
| Bromoacetyl-substituted benzofurans | Leukemia (K562, MOLT-4), Cervix carcinoma (HeLa) | High toxicity, potential DNA intercalation | nih.gov |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular carcinoma (implicated) | Pin1 inhibition | nih.gov |
| Oxindole-based benzofuran hybrids | Breast cancer (MCF-7, T-47D) | Dual CDK2/GSK-3β inhibition | nih.gov |
| N-methyl-5-(2-aminopropyl)benzofuran | Rat hepatocytes | Mitochondrial dysfunction, oxidative stress | mdpi.com |
Modulation of Multidrug Resistance (MDR) via P-glycoprotein Inhibition
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.com Certain this compound derivatives have emerged as potent inhibitors of P-gp, offering a strategy to reverse MDR and re-sensitize cancer cells to chemotherapeutic agents.
A series of thiophenylbenzofuran derivatives has been synthesized and evaluated for their P-gp inhibitory activity. mdpi.com Among these, specific compounds were identified as optimal agents for reversing the MDR phenotype. mdpi.com These P-gp inhibitors were significantly more effective than the known inhibitor verapamil (B1683045) in sensitizing human ABCB1-overexpressing cells and MDR cancer cells to various chemotherapeutic drugs, including vincristine (B1662923) and paclitaxel. mdpi.com This sensitization was demonstrated by substantial decreases in the IC50 values of the chemotherapy agents to therapeutically achievable levels. mdpi.com
The mechanism of action of these benzofuran derivatives involves direct inhibition of P-gp activity, which in turn increases the intracellular accumulation of chemotherapeutic drugs that are P-gp substrates. mdpi.com This circumvents the efflux mechanism that would otherwise reduce the efficacy of the anticancer drugs. mdpi.com
Furthermore, a novel benzofuran-isatin conjugate has shown notable activity against a P-glycoprotein overexpressing leukemia cell line, inducing cell death through autophagy and cell cycle arrest. researchgate.net This suggests that in addition to direct P-gp inhibition, some derivatives may possess collateral sensitivity, a phenomenon where drug-resistant cells are more sensitive to a particular compound than their drug-sensitive counterparts. researchgate.net
Table 2: P-glycoprotein Inhibition by this compound Derivatives
| Derivative Type | Cell Line(s) | Effect on MDR | Reference(s) |
|---|---|---|---|
| Thiophenylbenzofuran derivatives | ABCB1-overexpressing cells, MDR KBvin cells | Reversal of MDR to vincristine and paclitaxel | mdpi.com |
| Benzofuran-isatin conjugate | P-gp overexpressing leukemia cells (CEM/ADR5000) | Collateral sensitivity, induction of autophagic cell death | researchgate.net |
Enzyme Inhibition in Cancer Pathways (e.g., Farnesyltransferase Inhibitors, VEGFR-2 Tyrosine Kinase)
In addition to direct cytotoxicity and MDR modulation, this compound derivatives have been investigated as inhibitors of specific enzymes that play crucial roles in cancer cell signaling and proliferation.
Farnesyltransferase Inhibitors:
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated and constitutively active in many cancers. nih.govnih.gov Inhibition of FTase prevents the membrane localization of Ras, thereby disrupting its signaling function. nih.gov A number of benzofuran derivatives have shown activity as FTase inhibitors, coupled with antiproliferative activity against QG56 cell lines. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the presence of hydrogen bonding donor and acceptor groups, along with negatively charged substituents, is critical for the enhanced activity of these molecules as FTase inhibitors. nih.gov
VEGFR-2 Tyrosine Kinase Inhibitors:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govgoogle.com Inhibition of VEGFR-2 tyrosine kinase is a well-established anti-cancer strategy. mdpi.com Several series of benzofuran derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov
For example, certain chalcone and thiopyrimidine benzofuran derivatives have demonstrated significant in vitro VEGFR-2 inhibitory activity, with some compounds exhibiting higher potency than the reference drug Sorafenib. nih.gov These compounds also displayed potent cytotoxicity against a broad range of human cancer cell lines. nih.gov Similarly, other furochromone and benzofuran derivatives have shown high anti-VEGFR-2 activity, with some matching the potency of Sorafenib. nih.gov Molecular docking studies have provided insights into the binding interactions of these benzofuran scaffolds with the VEGFR-2 kinase domain, aiding in the design of more effective inhibitors. nih.govnih.gov
Table 3: Enzyme Inhibition by this compound Derivatives in Cancer Pathways
| Enzyme Target | Derivative Type | Key Findings | Reference(s) |
|---|---|---|---|
| Farnesyltransferase (FTase) | General benzofuran derivatives | Inhibition of FTase and antiproliferative activity | nih.gov |
| VEGFR-2 Tyrosine Kinase | Chalcone and thiopyrimidine benzofuran derivatives | Potent VEGFR-2 inhibition, some exceeding Sorafenib's potency | nih.gov |
| VEGFR-2 Tyrosine Kinase | Furochromone and benzofuran derivatives | High anti-VEGFR-2 activity, comparable to Sorafenib | nih.gov |
Anti-inflammatory and Antioxidant Properties
Beyond their anticancer activities, derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant properties, suggesting their potential in treating a range of conditions characterized by inflammation and oxidative stress.
Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For instance, certain aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. mdpi.com Two of these compounds, in particular, showed more potent anti-inflammatory activity than the positive control, celecoxib. mdpi.com Similarly, two new benzofuran derivatives isolated from Liriope spicata var. prolifera demonstrated significant inhibitory activity against neutrophil respiratory burst. nih.gov
The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.govmdpi.com One such piperazine/benzofuran hybrid was found to significantly inhibit the phosphorylation of key proteins in these pathways, leading to a reduction in the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. mdpi.com
In terms of antioxidant activity, various benzofuran derivatives have been synthesized and evaluated. nih.gov A number of these compounds have shown very good antioxidant activity in in-vitro assays, such as the DPPH method. nih.gov The antioxidant potential of the benzofuran scaffold is thought to be enhanced compared to the related chroman skeleton found in Vitamin E. nih.gov Furthermore, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been found to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates, indicating their potential as neuroprotective agents with antioxidant properties. researchgate.net The synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives has also yielded compounds with remarkable antioxidant capacity as evaluated by both DPPH assay and cyclic voltammetry. mdpi.com
Table 4: Anti-inflammatory and Antioxidant Activities of this compound Derivatives
| Activity | Derivative Type | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Aza-benzofurans from Penicillium crustosum | Inhibition of NO production in macrophages | mdpi.com |
| Anti-inflammatory | Derivatives from Liriope spicata var. prolifera | Inhibition of neutrophil respiratory burst | nih.gov |
| Anti-inflammatory | Piperazine/benzofuran hybrids | Inhibition of NF-κB and MAPK signaling pathways | nih.govmdpi.com |
| Antioxidant | Substituted benzofuran derivatives | Good radical scavenging activity (DPPH assay) | nih.gov |
| Antioxidant | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Scavenging of free radicals and inhibition of lipid peroxidation | researchgate.net |
| Antioxidant | 3,3-disubstituted-3H-benzofuran-2-ones | Remarkable antioxidant capacity | mdpi.com |
Antiviral Activities
The antiviral potential of this compound derivatives is a rapidly developing area of research, with promising activity against a range of viruses, including coronaviruses and HIV-1.
STING Agonism and IFN-I Induction
A significant recent discovery is the identification of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov The STING pathway is a critical component of the innate immune system that senses cytosolic DNA and triggers the production of type I interferons (IFN-I), which are essential for antiviral defense. nih.gov
In one study, a series of benzofuran derivatives were tested for their ability to act as STING agonists. nih.gov Several of these compounds were found to induce IFN-β transcription in a STING-dependent manner, as confirmed by the lack of induction in the presence of a mutated, inactive STING protein. nih.gov This activation of the STING pathway was further evidenced by the induced nuclear localization of phospho-IRF3, a key transcription factor downstream of STING. nih.gov This finding positions benzofuran derivatives as a novel chemical scaffold for the development of broad-spectrum antivirals that act by modulating the host's immune response. nih.gov
Inhibition of Viral Replication (e.g., Coronaviruses, HIV-1 Reverse Transcriptase)
Building on their ability to induce an IFN-I response, benzofuran derivatives have shown direct inhibitory effects on the replication of coronaviruses. nih.gov The most potent STING-agonist benzofuran derivatives were tested against human coronavirus 229E and SARS-CoV-2. nih.gov These compounds were able to inhibit the replication of human coronavirus 229E in the micromolar range and, impressively, inhibited SARS-CoV-2 replication at nanomolar concentrations. nih.gov The IFN-dependent nature of this antiviral activity was confirmed by the fact that these compounds were inactive against SARS-CoV-2 in Vero E6 cells, which lack IFN production. nih.gov
In addition to their activity against coronaviruses, certain benzofuran derivatives have been identified as inhibitors of HIV-1 reverse transcriptase (RT). A series of benzofurano[3,2-d]pyrimidin-2-ones were found to act as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov Through structural optimization, these compounds were developed from having low micromolar enzymatic activity to exhibiting low nanomolar antiviral potency. nih.gov Importantly, the optimized inhibitors maintained their potency against HIV-1 strains that are resistant to other major classes of RT inhibitors. nih.gov
Table 5: Antiviral Activities of this compound Derivatives
| Viral Target | Derivative Type | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|---|
| Coronaviruses (HCoV-229E, SARS-CoV-2) | General benzofuran derivatives | STING agonism, IFN-I induction | Inhibition of viral replication at µM to nM concentrations | nih.gov |
| HIV-1 Reverse Transcriptase | Benzofurano[3,2-d]pyrimidin-2-ones | Nucleotide-competing inhibition | Potent inhibition of wild-type and resistant HIV-1 strains | nih.gov |
Other Biological Activities
Derivatives of the this compound scaffold have been explored for a range of pharmacological applications beyond mainstream research areas. These investigations have revealed significant activities in cardiovascular regulation, neurological enzyme modulation, and metabolic control. The following sections detail the antiarrhythmic, cannabinoid receptor modulatory, monoamine oxidase inhibitory, and hypolipidemic properties of specific benzofuran derivatives.
Antiarrhythmic Action
Certain benzofuran derivatives have been identified as possessing notable antiarrhythmic properties. Research into 5-aminobenzofuran derivatives, synthesized from khellin, demonstrated their potential in managing cardiac rhythm disturbances. These compounds were evaluated intravenously in dogs for their efficacy against ouabain-induced ventricular arrhythmia and in the Harris test, a model for assessing ventricular tachycardia following coronary artery ligation.
Systematic structural modifications revealed that optimal antiarrhythmic activity was associated with specific substitution patterns on the benzofuran core. The most effective compounds featured two methoxy (B1213986) groups at positions 4 and 7, a tertiary aminoethoxy side chain at position 6, and an N-methylurea group at position 5. unimelb.edu.au Among the synthesized series, two derivatives demonstrated particularly promising, long-acting oral activity and were selected for further investigation after showing advantages over established antiarrhythmic drugs like quinidine (B1679956) and disopyramide. unimelb.edu.au
| Compound Name | Key Structural Features | Observed Activity |
|---|---|---|
| N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea | 4,7-dimethoxy; 6-(2-pyrrolidinoethoxy); 5-(N-methylurea) | Long-acting oral antiarrhythmic activity in dogs. unimelb.edu.au |
| N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea | 4,7-dimethoxy; 6-(2-piperidinoethoxy); 5-(N-methylurea) | Long-acting oral antiarrhythmic activity in dogs. unimelb.edu.au |
Cannabinoid Receptor Modulation
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant target for therapeutic development. Research has shown that substituted benzofuran and related dihydrobenzofuran derivatives can act as potent modulators of these receptors.
One study focused on developing novel agonists for the CB1 receptor, investigating several classes of 1-benzo[b]thiophen and benzofuran derivatives. researchgate.net Another research effort designed a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives to act as selective CB2 receptor agonists, aiming for improved bioavailability. nih.gov The CB2 receptor is expressed mainly in immune tissues, and its modulation is a therapeutic strategy for neuropathic pain without the psychoactive effects associated with CB1 receptor activation. nih.gov
In this series, compound MDA7 was identified as highly selective. Further analysis showed that its activity resided in the S-enantiomer, designated MDA104. Other derivatives, MDA42 and MDA39, were found to be the most potent agonists at the CB2 receptor. The therapeutic potential of these compounds was demonstrated by the activity of MDA42 in an animal model of neuropathic pain. nih.gov
| Compound Name | Target Receptor | Activity | Notable Findings |
|---|---|---|---|
| MDA7 | CB2 | Selective Agonist | Racemic mixture with high selectivity for CB2. nih.gov |
| MDA104 (S-enantiomer of MDA7) | CB2 | Selective Agonist | Identified as the active enantiomer. nih.gov |
| MDA42 | CB2 | Potent Agonist | Showed efficacy in a neuropathic pain model. nih.gov |
| MDA39 | CB2 | Potent Agonist | Demonstrated high potency at the CB2 receptor. nih.gov |
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters and is a significant drug target for treating neurological disorders such as Parkinson's disease. researchgate.netnih.gov Benzofuran derivatives have been synthesized and evaluated as inhibitors of the two MAO isoforms, MAO-A and MAO-B.
Studies have shown that 2-arylbenzofuran derivatives generally act as selective inhibitors of MAO-B, with potencies in the nanomolar to micromolar range. nih.gov This selectivity is advantageous for treating Parkinson's disease, as MAO-B is primarily responsible for dopamine metabolism in the brain. For instance, 5-Nitro-2-(4-methoxyphenyl)benzofuran was identified as the most active compound in its series, exhibiting reversible and selective MAO-B inhibition with an IC50 value of 140 nM. nih.govresearchgate.net The investigation of these compounds, including molecular docking studies, has provided insights into the enzyme-inhibitor interactions that confer this selectivity. nih.gov
| Compound Name | Target Enzyme | Inhibitory Potency (IC50) | Key Characteristics |
|---|---|---|---|
| 5-Nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 140 nM | Selective and reversible inhibitor. nih.govresearchgate.net |
Hypolipidemic Effects
Novel benzofuran-2-carboxamide derivatives have demonstrated promising potential in managing hyperlipidemia. The activity of these compounds has been evaluated in Triton WR-1339-induced hyperlipidemic rats, a standard experimental model for screening hypolipidemic agents. nih.gov
In these studies, specific derivatives significantly lowered elevated plasma lipid levels. For example, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide (compound 4) and N-(4-benzoylphenyl)benzofuran-2-carboxamide (compound 5) were investigated. Both compounds, when administered at a dose of 15 mg/kg, markedly reduced elevated plasma triglyceride (TG) levels after 7 and 24 hours. Furthermore, they produced a significant increase in high-density lipoprotein cholesterol (HDL-C) levels. Notably, only compounds 4 and 5 caused a significant reduction in plasma total cholesterol (TC), indicating a broad-spectrum lipid-lowering effect that suggests potential in the treatment of hyperlipidemia and atherosclerosis. nih.gov
| Compound Name | Effect on Plasma Triglycerides (TG) | Effect on Plasma Total Cholesterol (TC) | Effect on Plasma HDL-Cholesterol (HDL-C) |
|---|---|---|---|
| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide (Compound 4) | Significant reduction. nih.gov | Significant reduction. nih.gov | Remarkable increase. nih.gov |
| N-(4-benzoylphenyl)benzofuran-2-carboxamide (Compound 5) | Significant reduction. nih.gov | Significant reduction. nih.gov | Remarkable increase. nih.gov |
Structure Activity Relationship Sar Studies
Impact of Aminomethyl Group Substitution on Biological Activity
Modifications to the aminomethyl group at the 2-position of the benzofuran (B130515) core have been shown to be a critical determinant of biological activity. The nature of the substituent on the nitrogen atom can significantly influence a compound's affinity and selectivity for its target receptor.
In the development of histamine (B1213489) H3 receptor antagonists, for instance, the aminomethyl group often serves as a linker to a basic amine, which is crucial for receptor interaction. Studies on a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives revealed that the type of cyclic amine attached to this linker has a profound effect on potency. For example, derivatives incorporating a 2-(R)-methylpyrrolidin-1-yl)ethyl side chain at the 5-position, which is structurally related to the 2-aminomethyl functionality, demonstrated high affinity for the H3 receptor. This highlights the importance of the steric and electronic properties of the N-substituent in achieving optimal receptor binding.
While specific data on a wide range of direct N-substitutions on the 2-aminomethyl group is not extensively detailed in the provided search results, the principles observed in related benzofuran derivatives suggest that factors such as the size, basicity, and lipophilicity of the substituent are key parameters in SAR studies.
Influence of Substituents on the Benzofuran Ring
Alterations to the benzofuran ring system itself provide another avenue for modulating the pharmacological profile of 2-(Aminomethyl)benzofuran derivatives. The position and nature of these substituents can fine-tune the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets.
The location of substituents on the benzofuran nucleus is a critical factor in determining biological activity. For instance, in a series of 2-aminobenzofuran derivatives investigated as P-glycoprotein inhibitors, substitutions at the 6-position of the benzofuran ring were found to be particularly important. The presence of a 3,4-dimethoxyphenyl group at this position played a crucial role in the observed P-glycoprotein inhibitory activity.
The electronic properties of substituents on the benzofuran ring significantly impact biological activity. Both electron-donating and electron-withdrawing groups can modulate the molecule's properties in ways that enhance or diminish its therapeutic effect.
In the context of anticancer activity, the introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring has been shown to consistently increase cytotoxic activity. This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. For example, a bromine atom attached to the methyl group at the 3-position of a benzofuran derivative demonstrated remarkable cytotoxic activity against leukemia cell lines.
Conversely, in other contexts, electron-donating groups may be favorable. The influence of these substituents is highly dependent on the specific biological target and the nature of the binding site.
Computational Modeling and Docking Studies in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the interactions between ligands and their biological targets. Molecular docking and other modeling techniques are frequently employed to rationalize observed SAR data and to predict the activity of novel compounds.
For benzofuran derivatives, docking studies have been used to investigate their binding modes with various targets, including Pim-1 kinase and the colchicine (B1669291) site of tubulin. These studies help to visualize how the molecules fit into the active site and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, in the study of benzofuran-2-carboxylic acids as Pim-1 kinase inhibitors, molecular docking was used to predict the binding interactions and to understand why compounds with optimal basicity and a specific distance between acidic and basic groups showed the best activity.
While specific docking studies focused solely on this compound derivatives and their interaction with H3 or CB2 receptors were not detailed in the provided search results, the general application of these computational methods to the broader benzofuran class underscores their importance in guiding the design of more potent and selective ligands.
Pharmacokinetic and Pharmacodynamic Considerations in SAR
In the development of 5-(aminomethyl)benzofuran-based histamine H3 receptor antagonists, pharmacokinetic properties were a key consideration. For the potent antagonist 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, its pharmacokinetic profile was assessed to determine its suitability as a drug candidate.
The relationship between pharmacokinetics and pharmacodynamics can be complex. Factors such as absorption, distribution, metabolism, and excretion (ADME) all play a role in determining a compound's efficacy and duration of action. For benzofuran derivatives, SAR studies have shown that structural modifications can influence these properties. For example, the introduction of certain substituents can alter a compound's lipophilicity, which in turn can affect its absorption and distribution. A balance must be struck between optimizing for potent biological activity and achieving a desirable pharmacokinetic profile.
Mechanistic Investigations
Molecular Mechanisms of Action in Biological Systems
The primary molecular mechanism of action for many psychoactive benzofuran (B130515) derivatives revolves around their function as indirect monoamine agonists. nih.gov These compounds are known to stimulate the transporter-mediated release of key monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.gov This action is qualitatively similar to that of 3,4-Methylenedioxymethamphetamine (MDMA), with studies on derivatives like 5-(2-methylaminopropyl)benzofuran (5-MAPB) showing a particularly strong increase in extracellular monoamine levels, especially serotonin. nih.govnih.gov The potency and specific effects on monoamine release appear to be linked to the compound's specific structure. nih.gov
In addition to acting as monoamine releasing agents, certain benzofuran derivatives function as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov Located on the outer mitochondrial membrane, MAO exists in two isoforms, MAO-A and MAO-B. nih.gov The inhibition of MAO-A, which primarily metabolizes serotonin, is a mechanism often targeted for antidepressant effects, while MAO-B inhibition is relevant for Parkinson's disease treatment due to its role in dopamine metabolism. nih.gov The development of hybrid molecules incorporating the benzofuran scaffold has yielded potent MAO inhibitors, highlighting another significant molecular mechanism for this class of compounds. nih.gov
Interaction with Specific Enzymes and Receptors
The biological activity of 2-(Aminomethyl)benzofuran and its analogues is defined by their interactions with a range of specific enzymes and receptors. As a class, benzofurans have been shown to interact with monoamine transporters, trace amine-associated receptors, and various serotonin receptors. nih.gov
Key enzymatic interactions include the inhibition of monoamine oxidase (MAO) and 5α-reductase. nih.govnih.gov Certain benzofuran–thiazolylhydrazone derivatives have demonstrated potent inhibitory activity against the MAO-A isoenzyme. nih.gov Other studies on 2-phenylbenzofuran (B156813) derivatives have shown inhibitory effects on both rat and human testosterone (B1683101) 5α-reductase. nih.gov
In terms of receptor binding, benzofuran derivatives display a broad affinity profile. They have been investigated as antagonists for the histamine (B1213489) H3 receptor, with some compounds showing subnanomolar affinities. nih.gov Significant interactions have also been documented with multiple serotonin (5-HT) receptor subtypes. nih.gov For instance, many benzofurans act as partial agonists at 5-HT2A receptors and, unlike some related amphetamines, are also agonists at 5-HT2B receptors. nih.gov Specific derivatives have been synthesized to achieve high affinity and selectivity for the 5-HT1A receptor. nih.govnih.gov Furthermore, research has explored their binding to dopamine D2 and D3 receptors. nih.govdrugbank.com The aminoalkyl benzofuran structure is considered a viable template for developing compounds that interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov
| Target | Specific Derivative Class | Observed Interaction/Effect | Source |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Benzofuran–thiazolylhydrazone derivatives | Potent inhibition (IC50 = 0.073 µM for one derivative) | nih.gov |
| Serotonin Transporter (SERT) | Aminoalkyl benzofurans | Efficacious releasing agent | nih.gov |
| Norepinephrine Transporter (NET) | Aminoalkyl benzofurans | Efficacious releasing agent | nih.gov |
| Dopamine Transporter (DAT) | Aminoalkyl benzofurans | Releasing activity | nih.gov |
| Serotonin Receptor 5-HT1A | N,N-disubstituted aminomethyl benzofuran derivatives | High-affinity binding (IC50 = 1.5 nM for one derivative) | nih.gov |
| Serotonin Receptor 5-HT2A | Various benzofurans (e.g., 5-APB, 6-APB) | Partial agonism | nih.gov |
| Serotonin Receptor 5-HT2B | Various benzofurans (e.g., 5-APB, 6-APB) | Agonism | nih.gov |
| Dopamine Receptor D2 | Various benzofuran derivatives | Binding affinity evaluated | nih.govdrugbank.com |
| Histamine H3 Receptor | 5-(aminomethyl)benzofuran derivatives | Potent antagonism (Ki of 0.05 nM for one derivative) | nih.gov |
| Trace Amine-Associated Receptor 1 (TAAR1) | Various benzofurans (e.g., 5-APB, 6-APB) | Interaction similar to classic amphetamines | nih.gov |
Cellular Pathways Modulation (e.g., Signal Transduction, Gene Expression)
Certain synthetic derivatives of the benzofuran scaffold have been shown to modulate critical cellular pathways involved in cell cycle regulation and inflammatory responses. For example, a novel benzofuran lignan (B3055560) derivative demonstrated the ability to induce cell death in tumor cells predominantly through a p53-dependent pathway. researchgate.net This was associated with a G2/M phase cell cycle arrest, an increase in the amounts of p21, p27, and cyclin B, and nuclear translocation of p53. researchgate.net Similarly, a benzofuran-isatin conjugate was found to exert its anti-proliferative effects through the upregulation of p53. nih.gov
In addition to p53-mediated pathways, some benzofuran derivatives can modulate signaling cascades related to inflammation and cell survival, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net One study showed that a benzofuran lignan derivative could inhibit endotoxin-induced NF-κB activation, contributing partially to its cell death effects. researchgate.net Other research has indicated that certain benzofuran compounds can inhibit the secretion of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cells. dntb.gov.ua
Mitochondrial Dysfunction and Oxidative Stress Pathways
Mitochondria have been identified as key target organelles for the cytotoxic effects of some psychotropic benzofuran derivatives. nih.gov Studies on analogues such as 5-APB and 5-MAPB in isolated rat hepatocytes have demonstrated that these compounds can induce cytotoxicity through significant mitochondrial failure. nih.gov This mitochondrial dysfunction is characterized by a cascade of detrimental events, including the overproduction of reactive oxygen species (ROS), which leads to oxidative stress. nih.govnih.gov
The onset of this mitochondrial toxicity involves several key pathological changes. A notable effect is the loss of mitochondrial membrane potential (Δψm), a critical indicator of mitochondrial health. nih.govembopress.org This is often accompanied by the depletion of cellular ATP, the primary energy currency of the cell, and a reduction in protective molecules like glutathione (B108866) and protein thiols. nih.gov Furthermore, these benzofuran analogues were found to increase the rate of state 4 oxygen consumption while decreasing the rate of state 3 oxygen consumption, indicating an uncoupling of oxidative phosphorylation. nih.gov They also induced rapid mitochondrial swelling, which is dependent on the mitochondrial permeability transition, a process that can lead to cell death. nih.gov Collectively, these findings indicate that exposure to certain benzofuran derivatives can trigger a pathway of mitochondrial dysfunction and oxidative stress, ultimately compromising cell viability. nih.gov
| Observed Effect | Description | Source |
|---|---|---|
| Loss of Mitochondrial Membrane Potential | Disruption of the electrochemical gradient across the inner mitochondrial membrane, indicating mitochondrial damage. | nih.gov |
| Production of Reactive Oxygen Species (ROS) | Increased generation of chemically reactive molecules containing oxygen, leading to oxidative stress. | nih.gov |
| Depletion of Cellular ATP | Reduction in the cell's main energy source, indicative of mitochondrial failure. | nih.gov |
| Altered Oxygen Consumption | Increased state 4 and decreased state 3 oxygen consumption, suggesting uncoupling of the electron transport chain. | nih.gov |
| Mitochondrial Swelling | Induction of swelling dependent on the mitochondrial permeability transition, a hallmark of mitochondrial distress. | nih.gov |
| Depletion of Glutathione | Reduction in a key antioxidant, leaving the cell more vulnerable to oxidative damage. | nih.gov |
Preclinical and Translational Research
In Vitro Assays and Screening Methodologies
The preclinical evaluation of 2-(aminomethyl)benzofuran derivatives involves a variety of in vitro assays to determine their biological activity and potential therapeutic applications. These screening methodologies are crucial for identifying promising compounds for further development.
A primary screening approach involves receptor binding assays. For instance, derivatives of this compound have been investigated as histamine (B1213489) H3 receptor antagonists. Radioligand binding assays are used to determine the binding affinity of these compounds to human and rat H3 receptors, with potent compounds exhibiting subnanomolar affinities. nih.gov One such derivative, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, demonstrated a high binding potency with a human K(i) of 0.05 nM. nih.gov
Enzyme inhibition assays are also a common screening method. Benzofuran (B130515) hybrids have been evaluated as dual inhibitors of PI3K and VEGFR-2, key targets in cancer therapy. nih.gov Similarly, other derivatives have been designed and tested as novel inhibitors of Lysine-specific demethylase 1 (LSD1), another promising cancer target. nih.gov In these assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is measured. The representative compound 17i showed excellent LSD1 inhibition with an IC50 value of 0.065 μM. nih.gov
For assessing anticancer potential, compounds are often screened against a panel of human cancer cell lines. The National Cancer Institute (NCI) has utilized a 60-cell line panel to evaluate the anticancer activity of benzofuran derivatives. researchgate.net Specific cell lines such as HePG, MCF-7, Hela, and PC3 are also used to test for anti-proliferative activity. nih.govnih.gov In the context of anti-inflammatory research, the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is employed to screen for compounds that can inhibit the production of inflammatory mediators like nitric oxide (NO). mdpi.com
| Compound/Derivative Class | Assay Type | Target/Cell Line | Key Finding (IC50/Ki) | Therapeutic Area |
|---|---|---|---|---|
| 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine | Radioligand Binding Assay | Human Histamine H3 Receptor | Ki = 0.05 nM | Neuroscience |
| Benzofuran Derivative (Compound 17i) | Enzyme Inhibition | LSD1 | IC50 = 0.065 μM | Oncology |
| Benzofuran Derivative (Compound 17i) | Anti-proliferation Assay | H460 (Lung Cancer) | IC50 = 2.06 ± 0.27 μM | Oncology |
| Benzofuran-Heterocycle Hybrid (Compound 5d) | Nitric Oxide Inhibition | LPS-stimulated RAW-264.7 cells | IC50 = 52.23 ± 0.97 μM | Inflammation |
| Benzofuran Derivative (Compound 8) | Enzyme Inhibition | PI3K | IC50 = 2.21 nM | Oncology |
In Vivo Animal Models for Efficacy and Safety Assessment
Following promising in vitro results, this compound derivatives are advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context. nih.gov These studies are essential for understanding the compound's therapeutic potential and its physiological effects. Rodent models, such as mice and rats, are commonly utilized for these evaluations. nih.gov
For oncology applications, xenograft models are a standard method for evaluating anti-tumor efficacy. In these models, human cancer cells, such as H460 lung cancer cells, are implanted into immunocompromised mice. nih.gov The mice are then treated with the test compound to determine its ability to inhibit tumor growth. nih.gov One benzofuran derivative, compound 17i, demonstrated robust antitumor efficacy in an H460 xenograft model. nih.gov
To assess anti-inflammatory potential, models of acute inflammation are employed. For example, endotoxemia can be induced in mice by administering lipopolysaccharide (LPS). mdpi.com The efficacy of benzofuran hybrids is then evaluated by measuring their ability to modulate inflammatory markers and blood parameters in these LPS-treated mice. mdpi.com
Animal models are indispensable for bridging the gap between in vitro findings and potential human applications, providing critical data on a compound's performance in a complex biological system. pharmaron.com
Toxicity Profiles and Safety Considerations
The evaluation of the toxicity profile of this compound and its derivatives is a critical component of preclinical research. This involves both in vitro and in vivo studies to identify potential adverse effects.
Studies on the parent 2,3-benzofuran structure provide foundational toxicity data. Chronic oral exposure to 2,3-benzofuran has been shown to be carcinogenic in rats and mice, increasing the incidence of tumors in the kidney, lung, forestomach, and liver. cdc.gov High doses of 2,3-benzofuran can be lethal to rats, and liver damage, characterized by focal necrosis of hepatocytes, has been observed following oral exposure. cdc.gov
For specific derivatives, in vitro assays can predict certain toxicities. For example, assays for phospholipidosis, a condition involving the abnormal accumulation of phospholipids (B1166683) in cells, have been used to screen benzofuran-based histamine H3 receptor antagonists. nih.gov Additionally, some psychoactive benzofuran derivatives have been associated with hepatotoxicity and oxidative stress in cell-based models. researchgate.net
However, targeted drug design can lead to derivatives with improved safety profiles. For instance, the LSD1 inhibitor 17i, a benzofuran derivative, was found to have weak inhibitory activity against cytochrome P450 (CYP) enzymes, suggesting a lower potential for drug-drug interactions. nih.gov Furthermore, this same compound demonstrated significant anti-tumor efficacy in an animal model without causing significant side effects. nih.gov This highlights the importance of structure-activity relationship studies in mitigating the potential toxicities associated with the broader benzofuran class.
| Compound Class | Toxicity Endpoint | Model System | Finding |
|---|---|---|---|
| 2,3-Benzofuran (Parent Compound) | Carcinogenicity | Rats and Mice (Chronic Oral Exposure) | Increased incidence of kidney, lung, liver, and stomach tumors. cdc.gov |
| 2,3-Benzofuran (Parent Compound) | Hepatotoxicity | Rats (Oral Exposure) | Focal necrosis of hepatocytes. cdc.gov |
| Psychoactive Benzofurans | Hepatotoxicity / Oxidative Stress | In Vitro Cell Models | Demonstrated potential for liver toxicity. researchgate.net |
| Benzofuran Histamine H3 Antagonists | Phospholipidosis | In Vitro Assay | Used as a screening assay for potential toxicity. nih.gov |
| Benzofuran Derivative (Compound 17i) | CYP Inhibition | In Vitro Assay | Weak inhibitory activity, indicating a favorable safety profile. nih.gov |
| Benzofuran Derivative (Compound 17i) | General Toxicity | In Vivo Mouse Model | No significant side effects observed during efficacy studies. nih.gov |
Development of Lead Compounds and Optimization
The this compound scaffold serves as a valuable starting point for the development and optimization of lead compounds in medicinal chemistry. The process begins with a hit compound, often identified through screening, which is then systematically modified to enhance its therapeutic properties.
A key goal of lead optimization is to improve potency and efficacy. This is exemplified by the development of histamine H3 receptor antagonists, where researchers started from an earlier, structurally limited series of benzofurans and created a new series with greater structural variety. nih.gov This effort led to compound 7h, which showed a nine-fold improvement in binding potency at the human receptor compared to the previous lead compound, ABT-239. nih.gov
Optimization strategies often involve established medicinal chemistry techniques such as scaffold hopping and conformational restriction. nih.gov These approaches were used to design novel benzofuran-based LSD1 inhibitors, resulting in the identification of compound 17i as a promising lead for further development due to its high potency and favorable preliminary safety profile. nih.gov
The optimization process is not solely focused on activity but also on improving pharmacokinetic and toxicological properties. By analyzing the structure-activity relationships (SAR), chemists can make targeted modifications to the benzofuran core or its substituents to enhance desired characteristics while minimizing off-target effects or toxicity. nih.gov The ultimate aim is to identify a single compound with a balanced profile of high efficacy, good safety, and suitable drug-like properties that warrant advancement into clinical development. nih.govnih.gov
Analytical and Characterization Methodologies
Spectroscopic Techniques (IR, NMR, Mass Spectrometry)
Spectroscopy is fundamental to the characterization of 2-(Aminomethyl)benzofuran, providing detailed information about its functional groups, atomic connectivity, and molecular weight.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural components. The benzofuran (B130515) ring system typically exhibits C-H stretching vibrations for the aromatic ring between 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The C-O-C ether linkage of the furan (B31954) ring usually shows a strong band in the 1250-1050 cm⁻¹ range. chemicalbook.com The primary amine (-NH₂) group of the aminomethyl substituent is characterized by N-H stretching vibrations, which typically appear as two distinct peaks in the 3500-3300 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. libretexts.org The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) bridge would be observed between 3000-2850 cm⁻¹. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are employed.
¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) portion of the benzofuran ring are expected to appear as multiplets in the range of δ 7.2-7.6 ppm. chemicalbook.com The proton on the furan ring (at position 3) would likely resonate as a singlet or a finely split multiplet around δ 6.7 ppm. chemicalbook.com The methylene protons (-CH₂) of the aminomethyl group would typically show a singlet at approximately δ 4.0 ppm. The two protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration but is often found between δ 1.5-3.0 ppm.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For a related compound, (Benzofuran-2-ylmethyl)benzylmethylamine, characteristic peaks for the benzofuran moiety are observed. spectrabase.com By analogy, the carbon atoms of the benzofuran ring in this compound would have distinct chemical shifts, with the carbons of the benzene ring appearing in the δ 110-155 ppm region and the furan ring carbons resonating at different values. The methylene carbon (-CH₂) would likely be found in the δ 40-50 ppm range.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molecular weight: 147.18 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 147. sigmaaldrich.com The fragmentation pattern is critical for structural confirmation. A common fragmentation pathway for related benzofuran derivatives involves the cleavage of the side chain. nih.govresearchgate.net For this compound, a significant fragment would likely be the benzofuranylmethyl cation at m/z 130, resulting from the loss of the amino group (NH₂). Another prominent peak could appear at m/z 118, corresponding to the benzofuran ring itself after further fragmentation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze aminobenzofuran derivatives and their isomers. researchgate.netnih.gov
| Technique | Feature | Expected Value/Region |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Amine) | 3500-3300 cm⁻¹ (two peaks) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | |
| N-H Bend (Amine) | 1650-1580 cm⁻¹ | |
| C-O-C Stretch (Ether) | 1250-1050 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aromatic Protons | δ 7.2-7.6 ppm |
| Furan Proton (C3-H) | ~ δ 6.7 ppm | |
| Methylene Protons (-CH₂) | ~ δ 4.0 ppm | |
| Amine Protons (-NH₂) | δ 1.5-3.0 ppm (broad) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 147 |
| Primary Fragment [M-NH₂]⁺ | m/z 130 | |
| Benzofuran Fragment | m/z 118 |
Chromatographic Techniques (e.g., HPLC) for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.
A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing benzofuran derivatives would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as potassium dihydrogen orthophosphate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The components are separated based on their polarity, with the more polar compounds eluting earlier. For this compound, which is a basic compound, adjusting the pH of the mobile phase can be crucial for achieving sharp, symmetrical peaks. Detection is commonly performed using a UV detector, as the benzofuran ring system strongly absorbs UV light, typically in the range of 250-300 nm. This technique is sensitive and provides quantitative information about the purity of the sample. For instance, HPLC methods have been successfully developed to separate positional isomers of aminopropyl)benzofuran, demonstrating the technique's utility for resolving structurally similar compounds. nih.gov
Crystallographic Analysis
Future Directions and Research Gaps in 2 Aminomethyl Benzofuran Research
The therapeutic potential of the 2-(aminomethyl)benzofuran scaffold has garnered significant attention in medicinal chemistry. This unique heterocyclic structure serves as a versatile backbone for the development of novel therapeutic agents targeting a wide array of biological systems. Ongoing research is focused on refining synthetic methodologies, discovering new biological applications, and optimizing compound properties for clinical translation. The future of this chemical class lies in leveraging advanced chemical and computational strategies to design next-generation therapeutics with enhanced efficacy, selectivity, and safety.
Q & A
Q. What are the common synthetic routes for preparing 2-(Aminomethyl)benzofuran, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound derivatives often involves carbenoid-mediated [3+2] cycloaddition or palladium-catalyzed cycloisomerization. For example, cycloaddition reactions using α-diazo compounds and enamines yield 2-aminofurans with moderate to good yields (e.g., 52–60% in analogous compounds) . Key optimization factors include:
- Catalyst selection : Transition metals like Pd or Rh enhance regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Temperature control : Reactions performed at 60–80°C minimize side products.
- Purification methods : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves structural isomers .
Q. What characterization techniques are most reliable for confirming the structure of this compound derivatives?
Standard methods include:
- NMR spectroscopy : Distinct <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., 2H singlet at δ 3.5–4.0 ppm for the aminomethyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass matching (e.g., [M+H]<sup>+</sup> experimental vs. calculated within 1 ppm error) .
- FT-IR : Absorption bands for NH2 (3350–3450 cm<sup>-1</sup>) and benzofuran C-O (1250–1300 cm<sup>-1</sup>) .
Q. How can researchers functionalize this compound to explore structure-activity relationships (SAR)?
Common strategies:
- Electrophilic substitution : Introduce halogens (e.g., bromine at the 5-position) for cross-coupling reactions .
- Reductive amination : Modify the aminomethyl group with aldehydes/ketones to create secondary amines .
- Conjugation with biomolecules : Attach fluorescent probes (e.g., 5-formyl derivatives) via Schiff base formation for protein interaction studies .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Discrepancies often arise from structural isomerism or impurities. Solutions include:
- Isomeric purity assessment : Use tandem MS (e.g., CID fragmentation patterns) to differentiate 2- vs. 6-positional isomers .
- Metabolite profiling : In vitro liver microsomal studies identify active vs. inactive metabolites (e.g., hydroxylation at the benzofuran ring) .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .
Q. What methodologies are recommended for evaluating the linear and nonlinear optical (NLO) properties of this compound derivatives?
Key approaches:
- Two-photon absorption (TPA) : Measure cross-sections (δ) using femtosecond pulsed lasers (e.g., δ = 54 GM at 740 nm for nitro-substituted analogs) .
- Hyper-Rayleigh scattering : Quantify second-harmonic generation (SHG) efficiency in polar solvents .
- DFT calculations : Predict charge-transfer transitions using B3LYP/6-31G(d) basis sets .
Q. How can researchers design in vivo studies to assess the toxicity of this compound analogs?
Critical considerations:
- Dose optimization : Start with subacute exposure (e.g., 10–50 mg/kg in mice) to monitor liver/kidney biomarkers (ALT, creatinine) .
- Metabolite tracking : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidated forms) .
- Control groups : Include wild-type and CYP450-inhibited models to isolate metabolic pathways .
Q. What strategies are effective for differentiating positional isomers of this compound derivatives?
Advanced analytical methods:
- Tandem MS/MS : Fragment ions (e.g., m/z 149 for 2-isomers vs. m/z 135 for 6-isomers) provide diagnostic patterns .
- NOESY NMR : Spatial proximity of the aminomethyl group to adjacent protons resolves regiochemistry .
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
Q. How can protein-binding interactions of this compound-based probes be quantitatively analyzed?
Recommended techniques:
Q. What experimental variables most significantly impact the reproducibility of this compound synthesis?
Critical factors:
- Catalyst purity : Rh2(OAc)4 must be anhydrous to prevent hydrolysis .
- Oxygen sensitivity : Conduct reactions under inert gas (N2/Ar) to avoid oxidation .
- Scaling effects : Maintain stirring rate (>500 rpm) and solvent volume/reactant ratio during scale-up .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
